molecular formula C11H18N2O2 B2387565 N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide CAS No. 1598304-02-9

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide

Cat. No. B2387565
CAS RN: 1598304-02-9
M. Wt: 210.277
InChI Key: HGGTXTWREAYCGR-UHFFFAOYSA-N
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Description

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide, also known as PEPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. PEPMA is a piperidine derivative that was first synthesized in the early 2000s and has since been studied extensively for its various properties.

Mechanism of Action

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can alter the expression of various genes, including those involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide is its specificity for HDAC inhibition, which makes it a valuable tool for studying the role of HDAC in various biological processes. However, N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has some limitations, including its relatively low potency compared to other HDAC inhibitors and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide. One potential avenue is the development of more potent analogs of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide for use as therapeutic agents. Another area of research is the exploration of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide's potential applications in other areas of biomedical research, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide and its effects on gene expression and cellular signaling pathways.

Synthesis Methods

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide can be synthesized through the reaction of piperidine with acetic anhydride, followed by the addition of acryloyl chloride. The resulting compound is then purified through column chromatography to yield pure N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide.

Scientific Research Applications

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been studied for its potential applications in various areas of scientific research. Its unique chemical structure makes it a promising candidate for drug discovery and development, particularly in the field of cancer research. N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-[(1-prop-2-enoylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-11(15)13-6-4-10(5-7-13)8-12-9(2)14/h3,10H,1,4-8H2,2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGTXTWREAYCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide

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